西地罗沙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefiderocol is a novel siderophore cephalosporin antibiotic designed to combat multidrug-resistant Gram-negative bacterial infections. It was first approved by the US FDA in 2019 for the treatment of complicated urinary tract infections and later for hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia . Cefiderocol’s unique mechanism of action involves binding to extracellular iron and utilizing bacterial iron transport systems to penetrate the bacterial cell wall .

科学研究应用

Cefiderocol has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study siderophore-mediated iron transport and β-lactamase resistance mechanisms

Biology: Investigated for its role in bacterial iron metabolism and its impact on bacterial growth and virulence

Medicine: Extensively studied for its efficacy against multidrug-resistant Gram-negative bacterial infections, including those caused by carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii

Industry: Utilized in the development of new antibiotics and as a reference compound in antimicrobial susceptibility testing

作用机制

Target of Action

Cefiderocol, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

Cefiderocol acts by binding to and inhibiting PBPs, thereby preventing cell wall synthesis and ultimately causing death of the bacterial cell . Unlike other β-lactam antibiotics, cefiderocol is a siderophore that can undergo active transport into the bacterial cell through iron channels . This unique mechanism allows cefiderocol to be effective against multidrug-resistant strains, including extended-spectrum β-lactamase producers and carbapenemase-producing bacteria .

Biochemical Pathways

Cefiderocol exploits two mechanisms to enter the bacterial cell: passive diffusion through the outer membrane porins, and active transport through siderophore uptake systems by binding to extracellular iron . Once inside the cell, cefiderocol binds to PBPs, inhibiting the synthesis of the bacterial cell wall and leading to cell death .

Pharmacokinetics

Cefiderocol exhibits linear pharmacokinetics over a broad range of clinically relevant doses, with unchanged renal excretion being the main route of elimination . The geometric means of the volume of distribution and clearance in individuals with normal kidney function were 15.8 L and 4.70 L/h, respectively . In patients with end-stage renal disease, clearance was 1.10 L/h . Time above the minimum inhibitory concentration is the main predictor of efficacy .

Result of Action

The molecular and cellular effects of cefiderocol’s action result in the death of the bacterial cell . Clinical trials have demonstrated a 72.6% rate of symptom resolution and bacterial eradication with cefiderocol compared to 54.6% with the comparator, imipenem/cilastatin .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of cefiderocol . Additionally, the presence of iron in the environment can affect the siderophore activity of cefiderocol, which is crucial for its transport into the bacterial cell .

生化分析

Biochemical Properties

Cefiderocol plays a crucial role in biochemical reactions by targeting and inhibiting penicillin-binding proteins (PBPs) located on the bacterial cell wall. This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . Cefiderocol interacts with various enzymes, including β-lactamases, and demonstrates high stability against hydrolysis by both serine- and metallo-β-lactamases . The catechol moiety on the C-3 side chain of cefiderocol chelates iron, facilitating its transport across the bacterial outer membrane via specialized iron transporter channels .

Cellular Effects

Cefiderocol exerts significant effects on various types of cells and cellular processes. It disrupts the formation of the bacterial cell wall by binding to PBPs, leading to bacterial cell death . This antibiotic influences cell function by interfering with cell signaling pathways and gene expression related to cell wall synthesis. Cefiderocol’s ability to chelate iron and utilize the bacterial iron uptake system enhances its efficacy against Gram-negative bacteria .

Molecular Mechanism

At the molecular level, cefiderocol exerts its effects by binding to PBPs, inhibiting peptidoglycan synthesis, and ultimately causing bacterial cell lysis . The siderophore-like property of cefiderocol allows it to enter the bacterial periplasmic space through active transport via siderophore uptake systems and passive diffusion through outer membrane porins . This dual mechanism of entry enhances its antibacterial activity and stability against β-lactamases .

Temporal Effects in Laboratory Settings

In laboratory settings, cefiderocol has shown promising stability and efficacy over time. It demonstrates linear pharmacokinetics over a broad range of clinically relevant doses, with unchanged renal excretion as the main route of elimination . Studies have indicated that cefiderocol maintains its antibacterial activity over extended periods, with no significant degradation observed . Long-term effects on cellular function have been positive, with cefiderocol showing sustained efficacy against Gram-negative bacteria .

Dosage Effects in Animal Models

In animal models, the effects of cefiderocol vary with different dosages. Dose-proportional increases in maximum plasma concentrations and areas under the concentration-time curve have been observed with increasing doses . Cefiderocol has demonstrated promising in vivo efficacy in several animal models, with no significant toxic or adverse effects at high doses . Threshold effects have been noted, with higher doses leading to increased antibacterial activity .

Metabolic Pathways

Cefiderocol is primarily excreted unchanged through the kidneys, with no significant metabolism observed . It does not interact with metabolizing enzymes or drug transporters, indicating a low potential for drug-drug interactions . The primary metabolic pathway involves renal excretion, with cefiderocol showing linear pharmacokinetics and a kidney function-dependent elimination .

Transport and Distribution

Cefiderocol is transported and distributed within cells and tissues through active iron transport systems and passive diffusion . The catechol moiety on cefiderocol facilitates its transport across the bacterial outer membrane, allowing it to reach the periplasmic space and exert its antibacterial effects . The drug shows a volume of distribution and clearance that are dependent on kidney function, supporting dose adjustments based on renal function .

Subcellular Localization

Cefiderocol localizes primarily in the periplasmic space of Gram-negative bacteria, where it binds to PBPs and inhibits cell wall synthesis . The siderophore-like property of cefiderocol allows it to hijack the bacterial iron transport machinery, achieving high periplasmic concentrations . This subcellular localization is crucial for its antibacterial activity and effectiveness against multidrug-resistant pathogens .

准备方法

Synthetic Routes and Reaction Conditions: Cefiderocol is synthesized through a multi-step process involving the formation of a cephalosporin core and the attachment of a catechol-type siderophore moiety. The key steps include:

- Formation of the cephalosporin core through a series of condensation and cyclization reactions.

- Introduction of the catechol siderophore moiety via a coupling reaction with the cephalosporin core.

- Purification and crystallization to obtain the final product .

Industrial Production Methods: Industrial production of cefiderocol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Bulk synthesis of the cephalosporin core and siderophore moiety.

- Coupling of the two components under controlled conditions.

- Purification using chromatography and crystallization techniques.

- Quality control to ensure compliance with pharmaceutical standards .

化学反应分析

Types of Reactions: Cefiderocol undergoes various chemical reactions, including:

Oxidation and Reduction: The catechol moiety can undergo redox reactions, which are crucial for its siderophore activity.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis by β-lactamases.

Oxidation: Catalyzed by metal ions such as iron.

Major Products Formed:

Hydrolysis Products: Inactive metabolites resulting from the breakdown of the β-lactam ring.

Oxidation Products: Oxidized forms of the catechol moiety

相似化合物的比较

- Cefepime

- Ceftazidime

- Meropenem

- Imipenem .

Cefiderocol represents a significant advancement in the fight against multidrug-resistant bacterial infections, offering a unique mechanism of action and broad-spectrum efficacy. Its development and application continue to be a focus of scientific research and clinical practice.

生物活性

Cefiderocol, a novel siderophore cephalosporin, has emerged as a critical agent in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, combined with its stability against various beta-lactamases, makes it a promising candidate for treating severe infections caused by resistant pathogens. This article delves into the biological activity of cefiderocol, supported by data tables, case studies, and detailed research findings.

Cefiderocol operates through a unique mechanism that enhances its ability to penetrate the cell membranes of Gram-negative bacteria. It utilizes iron transport systems to gain entry into bacterial cells. By binding to ferric iron via its catechol moiety, cefiderocol effectively mimics natural siderophores, allowing it to bypass typical resistance mechanisms employed by bacteria.

Antimicrobial Activity

Cefiderocol has demonstrated potent antimicrobial activity against a wide range of MDR Gram-negative pathogens. Below is a summary of its activity based on various studies:

| Pathogen | MIC90 (mg/L) | Comparison Antibiotics |

|---|---|---|

| Pseudomonas aeruginosa | 0.5 | Meropenem: 8, Ceftazidime: 4 |

| Klebsiella pneumoniae | 1 | Meropenem: >16 |

| Acinetobacter baumannii | 0.5 | Meropenem: >16 |

| Enterobacter cloacae | 1 | Ceftazidime: >16 |

Cefiderocol consistently shows lower Minimum Inhibitory Concentration (MIC) values than comparator antibiotics across various studies, indicating its superior efficacy against resistant strains .

Efficacy Against Biofilms

One notable aspect of cefiderocol's activity is its effectiveness against biofilms formed by MDR pathogens. A study reported that cefiderocol achieved a 93% reduction in biofilm levels of Pseudomonas aeruginosa, significantly outperforming other antibiotics such as imipenem and tobramycin, which showed reductions between 49% and 82% . This characteristic is particularly advantageous in clinical settings where biofilm-associated infections are prevalent.

Case Study 1: Treatment of Invasive Infections

A clinical report highlighted the successful use of cefiderocol as monotherapy for invasive infections caused by MDR Acinetobacter baumannii and Klebsiella pneumoniae. The study noted that patients exhibited significant clinical improvement and microbiological clearance post-treatment, underscoring cefiderocol's potential as an effective treatment option for severe infections .

Case Study 2: Pharmacokinetics and Safety

In a pharmacokinetic study involving patients with complicated urinary tract infections, cefiderocol demonstrated favorable pharmacokinetic properties that support its dosing regimen. The safety profile was consistent with prior studies, showing minimal adverse effects while effectively managing infections caused by carbapenem-resistant organisms .

Comparative Studies

Recent investigations have compared cefiderocol's activity against various beta-lactamase producing strains. A study involving 189 non-fermentative Gram-negative bacteria found that cefiderocol maintained potent activity against all tested strains, including those producing metallo-beta-lactamases (MBLs), where it exhibited MIC values significantly lower than those observed for other beta-lactams .

属性

Key on ui mechanism of action |

Cefiderocol acts by binding to and inhibiting penicillin-binding proteins (PBPs), preventing cell wall synthesis and ultimately causing death of the bacterial cell. Like other β-lactam antibiotics cefiderocol is able to enter bacterial cells via passive diffusion through porins. Unlike other β-lactams, cefiderocol contains a chlorocatechol group which allows it to chelate iron. Once bound to ferric iron cefiderocol is able to undergo active transport into bacterial cells through iron channels in the outer cell membrane such as those encoded by the *cirA* and *fiu* genes in *E. coli* or the *PiuA* gene in *P. aeruginosa*. Once inside the cell, cefiderocol binds to and inhibits PBP3 with high affinity thereby preventing the linking of peptodoglycan layers via the pentapeptide bridge. PBP1a, 1b, 2,and 4 are also bound and inhibited by cefiderocol but with a lesser potency than PBP3 and are therefore expected to contribute less to its antibacterial effect. |

|---|---|

CAS 编号 |

1225208-94-5 |

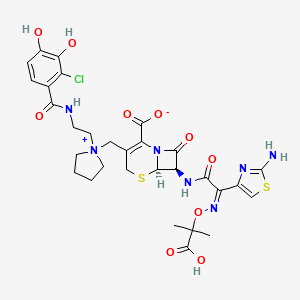

分子式 |

C30H34ClN7O10S2 |

分子量 |

752.2 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1 |

InChI 键 |

DBPPRLRVDVJOCL-FQRUVTKNSA-N |

SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |

手性 SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |

规范 SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |

外观 |

Solid powder |

纯度 |

>95% (or refer to the Certificate of Analysis5 |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

S-649266; S 649266; S649266; GSK2696266D; GSK-2696266D; GSK 2696266D; S-649266D; S 649266D; S649266D; Cefiderocol; Fetroja. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。